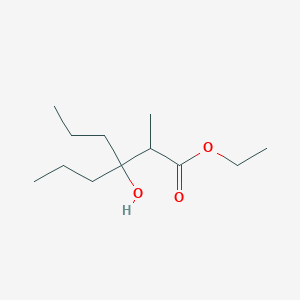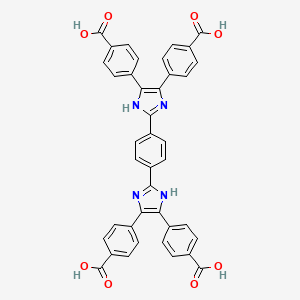
4,4',4'',4'''-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid is a complex organic compound with the molecular formula C40H26N4O8 and a molecular weight of 690.67 g/mol . This compound is characterized by its unique structure, which includes multiple imidazole and benzoic acid groups. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves multiple steps, typically starting with the preparation of the imidazole and benzoic acid precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final product is obtained through a series of condensation and cyclization reactions .
- Preparation of the imidazole precursor.
- Condensation with benzoic acid derivatives.
- Purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazole or benzoic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other complex organic structures.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science. The benzoic acid groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid include:
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid: This compound is unique due to its multiple imidazole and benzoic acid groups, which provide a high degree of functionality and versatility.
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(1H-imidazole-2,4,5-triyl))tetrabenzoic acid: Similar in structure but may have different substituents or functional groups, leading to variations in reactivity and applications
Propriétés
Formule moléculaire |
C40H26N4O8 |
|---|---|
Poids moléculaire |
690.7 g/mol |
Nom IUPAC |
4-[2-[4-[4,5-bis(4-carboxyphenyl)-1H-imidazol-2-yl]phenyl]-4-(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid |
InChI |
InChI=1S/C40H26N4O8/c45-37(46)27-13-1-21(2-14-27)31-32(22-3-15-28(16-4-22)38(47)48)42-35(41-31)25-9-11-26(12-10-25)36-43-33(23-5-17-29(18-6-23)39(49)50)34(44-36)24-7-19-30(20-8-24)40(51)52/h1-20H,(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52) |
Clé InChI |
QWQIHSJDAZWJOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=NC(=C(N5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)

![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)

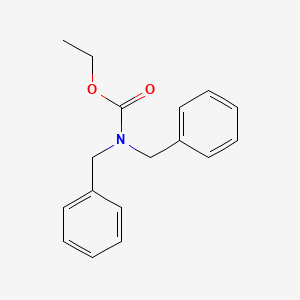
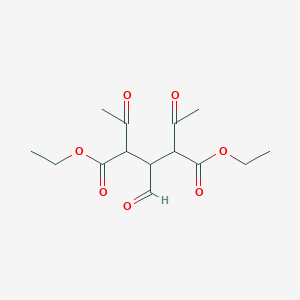
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
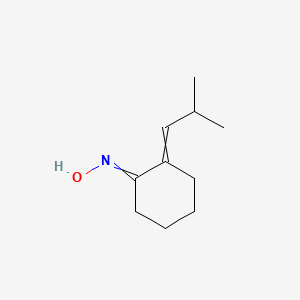

![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)
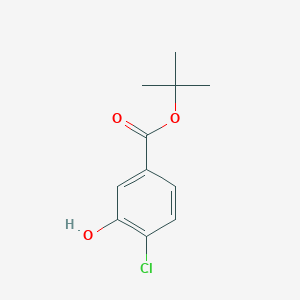

![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
